molecular formula C19H19ClN4O3 B6567698 3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-02-7

3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B6567698
CAS RN: 921851-02-7
M. Wt: 386.8 g/mol
InChI Key: YHBFVFMKFPOWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various functional groups attached to it, including a carboxamide group, a cyclopentyl group, and a chlorophenyl group .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrimidine derivatives have biological activity and are used in medicine. For example, some are used as anticancer drugs by inhibiting certain enzymes .

Future Directions

Research into new pyrimidine derivatives is ongoing, with the goal of finding compounds with useful biological activity. This compound, with its unique combination of functional groups, could be a candidate for further study .

properties

IUPAC Name

3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-23-10-14(17(25)21-12-4-2-3-5-12)15-16(23)18(26)24(19(27)22-15)13-8-6-11(20)7-9-13/h6-10,12H,2-5H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFVFMKFPOWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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